(+)-N-Methylpseudoephedrine

Description

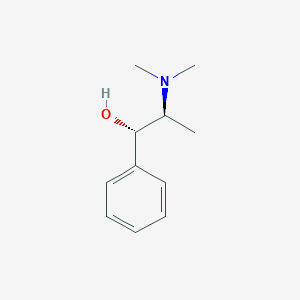

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGSUUBYTWNDP-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021166 | |

| Record name | (+)-N-Methylpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51018-28-1 | |

| Record name | Methylpseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpseudoephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051018281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-N-Methylpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-N-Methylpseudoephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPSEUDOEPHEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8GZM6LZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-N-Methylpseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylpseudoephedrine is a phenethylamine derivative and a structural analogue of ephedrine and pseudoephedrine.[1][2] It is a naturally occurring alkaloid found in plants of the Ephedra genus.[3][4] As a sympathomimetic amine, it exhibits stimulant properties and acts on adrenergic receptors, making it a compound of interest in medicinal chemistry and pharmacology.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methods, tailored for a scientific audience.

Chemical Structure and Properties

This compound, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, possesses a phenethylamine skeleton with a β-hydroxy-α-methylamine motif.[3][4] The stereochemistry is defined by the (1S,2S) configuration, which is crucial for its biological activity and physical properties.[3] The presence of a hydroxyl group, a tertiary amine, and a phenyl ring are key structural features.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇NO | [1][2][4] |

| Molecular Weight | 179.26 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 145 °C at 24 mmHg | [1] |

| Density | 1.009 g/cm³ | [1] |

| Refractive Index | 1.53 | [1] |

| Solubility | Soluble in water and organic solvents like ethanol | [3] |

| XLogP3 | 1.7 | [4][5] |

| pKa (conjugate acid) | ~9-10 | [3] |

Synthesis

The primary route for the synthesis of this compound is through the N-methylation of its precursor, (+)-pseudoephedrine.[3]

Experimental Protocol: N-Methylation of (+)-Pseudoephedrine

Objective: To synthesize this compound via methylation of the secondary amine of (+)-pseudoephedrine.

Materials:

-

(+)-Pseudoephedrine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-pseudoephedrine in the chosen anhydrous solvent.

-

Addition of Base: Add an excess of a suitable base, such as potassium carbonate, to the solution. This will act as a proton scavenger.

-

Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the stirred suspension at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with a brine solution to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Analytical Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. The chemical shifts of the protons are influenced by their local electronic environment, providing a unique fingerprint of the molecule. A characteristic signal for this compound is the resonance of the methine proton (-CH(OH)-), which appears in a distinct region of the spectrum, allowing for its differentiation from related alkaloids.[3]

Experimental Protocol: ¹H-NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Frequency: 400 MHz

-

Solvent: Chloroform-d (CDCl₃)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Calibrated 90° pulse

-

Spectral Width: 0-12 ppm

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the resulting spectrum for chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record the background spectrum (of the empty ATR crystal) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-N stretch of the amine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation (Example using Electrospray Ionization - ESI):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation)

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum, observing the protonated molecular ion [M+H]⁺ and any characteristic fragment ions.

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Mechanism of Action: Adrenergic Agonism

This compound primarily acts as an agonist at adrenergic receptors.[3] Its sympathomimetic effects are largely attributed to its interaction with alpha-adrenergic receptors, leading to vasoconstriction.[3] This action is the basis for its use as a nasal decongestant. It may also exhibit stimulant effects on the central nervous system.[3]

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation

The activation of alpha-1 adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade.

References

- 1. youtube.com [youtube.com]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (+)-N-Methylpseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylpseudoephedrine, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.[1][2] It is the N-methylated derivative of pseudoephedrine and a diastereomer of N-methylephedrine.[2] Found naturally in plants of the Ephedra genus, this compound is of significant interest in medicinal chemistry and organic synthesis due to its stimulant properties and action on adrenergic receptors.[3] Its specific stereochemistry, the (1S,2S) configuration, is crucial in defining its distinct physical, chemical, and biological properties.[3]

This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key logical and biological pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized below. These properties are fundamental for its handling, formulation, and analysis.

| Property | Value |

| Appearance | White to off-white crystalline powder or solid. |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol [1] |

| Melting Point | 29-31 °C[2] |

| Boiling Point | 145 °C (at 24 mmHg) |

| Solubility | Soluble in water and ethanol; slightly soluble in chloroform, ethyl acetate, and methanol; insoluble in non-polar solvents. |

| Density | ~1.009 g/cm³ |

| Specific Optical Rotation | The dextrorotatory nature is indicated by the "(+)" prefix, but a specific experimental value was not found in the surveyed literature.[3] |

| Partition Coefficient (LogP) | 1.7[1][4] |

| pKa (Predicted) | 13.88 ± 0.20 |

| Flash Point | > 110 °C (> 230 °F) |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

-

¹H-NMR: In ¹H-NMR spectroscopy, the methine proton (-CH(OH)-) provides a characteristic signal. For methylpseudoephedrine, this signal appears as a doublet at approximately δ 4.19 ppm (J = 6.4 Hz), which is well-separated from the corresponding signals of its stereoisomers like methylephedrine (δ 4.96 ppm).

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 180. The base peak is typically observed at m/z 72, resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragment ions can be observed at m/z 162, 147, 117, 105, and 77.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to its functional groups. These include a broad band for the O-H stretch of the hydroxyl group, C-H stretching for the alkyl and aromatic groups, and C-N stretching for the amine group.[1]

Stereochemical Relationships

The biological activity and physical properties of ephedrine alkaloids are highly dependent on their stereochemistry. This compound belongs to the threo diastereomeric family, distinguishing it from the erythro configuration of the ephedrine series.

Caption: Stereochemical relationship of this compound.

Experimental Protocols

Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid crystalline substance.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is loaded into a glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or a Thiele tube with an oil bath).

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

Caption: General Workflow for Solubility Testing.

Methodology:

-

Preparation: A predetermined mass of this compound (e.g., 20 mg) is placed into a clean test tube or vial.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, chloroform) is added incrementally to the test tube.

-

Agitation: After each addition, the tube is sealed and vigorously agitated (e.g., using a vortex mixer) for a consistent period (e.g., 1-2 minutes) to facilitate dissolution. The temperature should be controlled and recorded.

-

Observation: The mixture is visually inspected against a contrasting background to determine if the solid has completely dissolved.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. Terms such as "soluble," "sparingly soluble," or "insoluble" are used. For quantitative analysis, the concentration of the resulting saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy.

Specific Rotation Determination

This protocol describes the use of a polarimeter to measure the specific rotation of an optically active compound in solution.

Caption: Workflow for Specific Rotation Measurement.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) using a volumetric flask. The concentration (c) in g/mL is calculated.

-

Instrument Calibration: A polarimeter is turned on and allowed to stabilize. A polarimeter tube is filled with the pure solvent, and the instrument is calibrated to a zero reading.

-

Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are trapped. The tube is placed in the instrument.

-

Data Acquisition: The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or, in a half-shade polarimeter, until both halves of the field of view are equally illuminated. The observed angle of rotation (α_obs) is recorded.

-

Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α_obs / (l × c) , where 'l' is the path length of the polarimeter tube in decimeters (dm) and 'c' is the concentration of the solution in g/mL. The temperature and wavelength of light (typically the sodium D-line, 589 nm) must also be reported.

Biological Context: Adrenergic Receptor Signaling

This compound functions as an agonist at adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its sympathomimetic effects are mediated through the activation of downstream signaling cascades. The diagram below illustrates a generalized pathway for β-adrenergic receptor signaling.

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

References

(+)-N-Methylpseudoephedrine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-N-Methylpseudoephedrine, a sympathomimetic amine found in plants of the Ephedra genus. This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of pseudoephedrine, is a stimulant with applications in medicinal chemistry and organic synthesis.[1] Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 51018-28-1 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol |

| Melting Point | 29 to 31 °C (84 to 88 °F; 302 to 304 K) |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and organic solvents like ethanol |

Pharmacological Profile

Mechanism of Action: The primary mechanism of action for this compound is its activity as an agonist at adrenergic receptors. It primarily stimulates alpha-adrenergic receptors, which leads to vasoconstriction. This action is the basis for its use as a decongestant. Like other sympathomimetic amines, it can also exert stimulant effects on the central nervous system.

Pharmacodynamics: When administered orally, the onset of action is typically within 30 minutes. The effects, such as nasal decongestion, can last for several hours, depending on the dosage and formulation.

Signaling Pathway: Alpha-1 Adrenergic Receptor Activation

This compound binding to alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade within vascular smooth muscle cells. This ultimately leads to vasoconstriction. The key steps in this pathway are illustrated below.

Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.

Experimental Protocols

General Synthesis via N-Methylation of Pseudoephedrine

The synthesis of this compound can be achieved through the N-methylation of (+)-pseudoephedrine. This procedure involves the addition of a methyl group to the secondary amine of the pseudoephedrine molecule.

Materials:

-

(+)-Pseudoephedrine

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane, ethanol)

Methodology:

-

Dissolve (+)-pseudoephedrine in an anhydrous solvent under an inert atmosphere.

-

Add a base to the solution to deprotonate the secondary amine.

-

Slowly add the methylating agent to the reaction mixture.

-

The reaction is typically conducted at room temperature or with gentle heating (up to 60°C), depending on the specific reagents used.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound using a suitable technique, such as column chromatography or recrystallization.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A general workflow for the quantitative analysis of this compound in a sample matrix can be performed using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reverse-phase column is commonly used for the separation of related compounds.[2]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile.[2] The specific ratio and pH should be optimized for best separation.

-

Flow Rate: A typical flow rate is around 1 mL/min.[3]

-

Detection: UV detection at a wavelength of approximately 210 nm is suitable for these analytes.[2]

-

Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducible retention times.[3]

Sample Preparation and Analysis Workflow:

-

Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known volume. Filter the sample solution through a 0.45 µm filter before injection.

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of (+)-N-Methylpseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylpseudoephedrine, a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes, is a naturally occurring alkaloid found predominantly in plant species of the Ephedra genus. This technical guide provides a comprehensive overview of the botanical sources of this compound, detailing its co-occurrence with other ephedrine-type alkaloids. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound from its natural sources. Quantitative data on alkaloid content across various Ephedra species are presented in tabular format for comparative analysis. The biosynthetic pathway of ephedrine alkaloids, including the N-methylation step leading to this compound, is elucidated through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Ephedra, commonly known as Ma Huang in traditional Chinese medicine.[1][2][3] These plants are a rich source of various structurally related alkaloids, with the specific composition and concentration varying depending on the species, geographical location, and time of harvest.[4]

The principal ephedrine-type alkaloids co-occurring with this compound in Ephedra species include:

-

(-)-Ephedrine

-

(+)-Pseudoephedrine

-

(-)-N-Methylephedrine

-

(-)-Norephedrine

-

(+)-Norpseudoephedrine

Table 1: Quantitative Analysis of Ephedrine Alkaloids in Various Ephedra Species (% of dry weight)

| Ephedra Species | Total Alkaloids (% w/w) | (-)-Ephedrine | (+)-Pseudoephedrine | (-)-N-Methylephedrine | This compound | (-)-Norephedrine | (+)-Norpseudoephedrine | Reference |

| Ephedra sinica | 1.594 ± 0.467 | Major | Major | Present | Present | Present | Present | [2] |

| Ephedra intermedia | 1.210 ± 0.372 | Major | Major | Present | Present | Present | Present | [2] |

| Ephedra equisetina | ~1.0 - 2.0 | Major | Major | Present | Present | Present | Present | [1][5] |

| Ephedra distachya | ~1.0 - 2.0 | Major | Major | Present | Present | Present | Present | [2] |

| Ephedra major | up to 7.19 | Present | Present | Present | Present | Present | Present | [6] |

| Ephedra foeminea | up to 0.04 | Present | Present | Present | Present | Present | Present | [6] |

Note: "Present" indicates the alkaloid was detected, but specific quantitative data for that compound was not provided in the cited source. The total alkaloid content can range from 1.0-2.0% of the dry weight of the plant material.[1][5]

Biosynthesis of this compound

The biosynthesis of ephedrine alkaloids in Ephedra species begins with the amino acid L-phenylalanine.[7] The pathway involves a series of enzymatic reactions, including deamination, side-chain shortening, and condensation with pyruvate to form the core phenylpropane skeleton.[7] Key intermediates in this pathway include 1-phenylpropane-1,2-dione and (S)-cathinone.[8] The final step in the formation of this compound is the N-methylation of its precursor, (+)-pseudoephedrine. This reaction is catalyzed by an N-methyltransferase enzyme, which has been identified in Ephedra sinica.[9][10] This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor.

Isolation and Purification of this compound

The isolation of this compound from Ephedra plant material involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic separation. The following is a detailed experimental protocol synthesized from established methodologies for the extraction and separation of ephedrine alkaloids.

Experimental Protocol: Extraction and Preliminary Purification

This protocol is based on a classic acid-base extraction method for alkaloids.

Materials and Reagents:

-

Dried and powdered Ephedra plant material (e.g., Ephedra sinica)

-

Ethanol (95%)

-

Ethyl ether

-

Sodium carbonate (Na₂CO₃) solution (10% w/v)

-

Hydrochloric acid (HCl) solution (5% v/v)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH indicator paper

-

Filter paper

Procedure:

-

Extraction:

-

Macerate 100 g of dried, powdered Ephedra plant material with a solution of 10% sodium carbonate.

-

The alkalinized plant material is then subjected to Soxhlet extraction or reflux with a 1:2 (v/v) mixture of ethanol and ethyl ether for 6-8 hours.[11] This liberates the free-base alkaloids.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

-

-

Acid-Base Extraction:

-

Dissolve the crude extract in 5% hydrochloric acid. This converts the alkaloids into their water-soluble hydrochloride salts.

-

Transfer the acidic solution to a separatory funnel and wash with dichloromethane to remove non-basic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 10-11 with a 10% sodium hydroxide solution. This will precipitate the free-base alkaloids.

-

Extract the alkaline aqueous solution three times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain a crude mixture of ephedrine alkaloids.

-

Experimental Protocol: Chromatographic Separation

The separation of the individual alkaloids from the crude mixture is achieved using column chromatography.

Materials and Reagents:

-

Crude alkaloid mixture from the previous step

-

Silica gel (for column chromatography)

-

Chloroform

-

Methanol

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp (254 nm)

-

Ninhydrin spray reagent

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Equilibrate the column by running chloroform through it until the packing is stable.

-

-

Sample Loading and Elution:

-

Dissolve the crude alkaloid mixture in a minimal amount of chloroform.

-

Load the sample onto the top of the silica gel column.

-

Begin elution with pure chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1).

-

Visualize the spots under a UV lamp and by spraying with a ninhydrin solution followed by heating.

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

-

Final Purification:

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of this compound. The primary botanical sources are various species of the Ephedra genus, where it is found alongside other ephedrine-type alkaloids. The biosynthetic pathway originates from L-phenylalanine and culminates in an N-methylation step. The provided experimental protocols for extraction and chromatographic separation offer a robust methodology for the isolation of this compound for research and development purposes. The quantitative data and diagrams presented herein are intended to facilitate a deeper understanding and practical application of this knowledge for scientists and professionals in the field.

References

- 1. Ephedrine Extraction: A Scientific Breakdown of the Process [greenskybio.com]

- 2. N-Methylpseudoephedrine - Wikipedia [en.wikipedia.org]

- 3. Federal Register :: Exemption of Chemical Mixtures Containing the List I Chemicals Ephedrine, N-Methylephedrine, N-Methylpseudoephedrine, Norpseudoephedrine, Phenylpropanolamine, and Pseudoephedrine [federalregister.gov]

- 4. CN1186312C - Method for separating and purifying ephedrine by using weak acid cation exchange resin and macroporous resin - Google Patents [patents.google.com]

- 5. Ephedrine and Pseudoephedrine Reference [designer-drug.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. WO2012011619A1 - Method for separating ephedrine from ephedra sinica stapf at a high yield, and adjuvant for enhancing immunity containing ephedrine as an active ingredient - Google Patents [patents.google.com]

- 11. Chromatographic Analysis of Ephedra Alkaloids. I [jstage.jst.go.jp]

- 12. jfda-online.com [jfda-online.com]

- 13. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (+)-N-Methylpseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-N-Methylpseudoephedrine, a key derivative of pseudoephedrine found in various Ephedra species. The information presented herein is intended to assist in the identification, characterization, and analysis of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol[1]

-

Molecular Formula: C₁₁H₁₇NO[1]

-

Molecular Weight: 179.26 g/mol [1]

-

CAS Number: 51018-28-1[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Aromatic protons |

| 4.19 | d | 1H | H-1 (CH-OH) |

| ~2.70 | m | 1H | H-2 (CH-N(CH₃)₂) |

| 2.29 | s | 6H | N(CH₃)₂ |

| 0.95 | d | 3H | C-3 (CH-CH₃) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is compiled from typical values for related ephedrine alkaloids. The characteristic signal for the H-1 proton is well-separated in the region of δ 4.0–5.0 ppm, which allows for its distinction from other ephedrine alkaloids.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Aromatic C (C-ipso) |

| ~128 | Aromatic CH (C-ortho, C-meta) |

| ~127 | Aromatic CH (C-para) |

| ~77 | C-1 (CH-OH) |

| ~68 | C-2 (CH-N(CH₃)₂) |

| ~42 | N(CH₃)₂ |

| ~14 | C-3 (CH-CH₃) |

Note: This is a predicted spectrum based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Broad | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1450 - 1600 | Medium | Aromatic C=C ring stretch |

| 1050 - 1250 | Strong | C-N stretch (amine) |

| 1000 - 1100 | Strong | C-O stretch (secondary alcohol) |

| 690 - 770 | Strong | Aromatic C-H bend (monosubstituted) |

Note: Data is based on typical IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 179 | Low | [M]⁺ (Molecular ion) |

| 162 | Moderate | [M - OH]⁺ |

| 147 | Moderate | [M - CH₃OH]⁺ |

| 72 | High | [CH(CH₃)N(CH₃)₂]⁺ (α-cleavage, characteristic fragment) |

| 58 | High | [CH₂=N(CH₃)₂]⁺ (rearrangement from α-cleavage) |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from related compounds. The most significant fragmentation pathway is the α-cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

A standard single-pulse experiment is used.

-

Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, tuned to the appropriate frequency for the ¹³C nucleus (e.g., 75 MHz for a 300 MHz spectrometer).

-

A standard proton-decoupled pulse program is used to simplify the spectrum.

-

Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the internal standard.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is a common and simple method for solid samples.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply several tons of pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC separates the sample from the solvent and any impurities. The oven temperature is programmed to ensure elution of the compound.

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak confirms the molecular weight of the compound.

-

The fragmentation pattern provides structural information and serves as a "fingerprint" for the molecule.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of (+)-N-Methylpseudoephedrine from Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (+)-N-Methylpseudoephedrine from its precursor, (+)-pseudoephedrine. The primary synthetic route detailed is the Eschweiler-Clarke reaction, a well-established and efficient method for the N-methylation of secondary amines. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, a derivative of pseudoephedrine, is a tertiary amine with potential applications in various areas of chemical and pharmaceutical research. The methylation of the secondary amine in pseudoephedrine to a tertiary amine alters its physicochemical and pharmacological properties, making it a compound of interest for further investigation. The Eschweiler-Clarke reaction offers a reliable and straightforward method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent. This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Pseudoephedrine and this compound

| Property | (+)-Pseudoephedrine | This compound |

| Molecular Formula | C₁₀H₁₅NO | C₁₁H₁₇NO[1][2][3] |

| Molecular Weight | 165.23 g/mol | 179.26 g/mol [1][3] |

| Melting Point | 119 °C[4] | 29-31 °C[1][5] |

| Boiling Point | 135-138 °C @ 17 Torr[4] | 145 °C @ 24 mmHg[1][5] |

| Appearance | Crystalline solid | White crystalline powder[6] |

| Solubility | - | Soluble in water and organic solvents like ethanol; insoluble in non-polar solvents.[6] |

Synthesis of this compound via Eschweiler-Clarke Reaction

The synthesis of this compound from pseudoephedrine is efficiently achieved through the Eschweiler-Clarke reaction. This reductive amination procedure involves the reaction of pseudoephedrine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced by formic acid to yield the N-methylated product.

Reaction Pathway

The overall reaction is depicted below:

Experimental Protocol

This protocol is a representative procedure for the Eschweiler-Clarke methylation of a secondary amine and can be adapted for the synthesis of this compound.

Materials:

-

(+)-Pseudoephedrine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (85-98%)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (+)-pseudoephedrine (1.0 eq) in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.

-

Reagent Addition: Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and 1M HCl to the mixture.

-

Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

-

Basify the aqueous phase to a pH of approximately 11 using a sodium hydroxide solution.

-

Extract the basified aqueous phase with DCM (3 x volumes).

-

-

Purification:

-

Combine the organic layers from the basic extraction.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR | Data not available in the search results. |

| Mass Spec (MS) | Data not available in the search results. |

Note: Detailed spectroscopic data for this compound was not available in the provided search results. It is recommended to acquire this data experimentally upon synthesis for full characterization.

Discussion

The Eschweiler-Clarke reaction is a robust and high-yielding method for the N-methylation of pseudoephedrine. The reaction proceeds under relatively mild conditions and avoids the use of hazardous alkylating agents like methyl iodide. The work-up procedure, involving a simple acid-base extraction, effectively separates the tertiary amine product from unreacted starting material and byproducts. Final purification by column chromatography should yield the product in high purity. For a complete characterization, it is imperative to obtain and analyze the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the synthesized compound and compare it with literature values if available, or to establish a reference for future work.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound from (+)-pseudoephedrine using the Eschweiler-Clarke reaction. The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers. While physicochemical data has been compiled, the acquisition of detailed spectroscopic data for the final product is a necessary step for complete analytical characterization. This synthesis provides a valuable route to a compound of interest for further studies in medicinal and organic chemistry.

References

- 1. (1S,2S)-(+)-N-METHYLPSEUDOEPHEDRINE CAS#: 51018-28-1 [m.chemicalbook.com]

- 2. N-Methyl Pseudoephedrine | LGC Standards [lgcstandards.com]

- 3. (1S,2S)-(+)-N-Methylpseudoephedrine | C11H17NO | CID 7059596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 51018-28-1 CAS MSDS ((1S,2S)-(+)-N-METHYLPSEUDOEPHEDRINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Buy this compound (EVT-1207044) | 51018-28-1 [evitachem.com]

The Biological Activity of (+)-N-Methylpseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylpseudoephedrine, a sympathomimetic amine found in plants of the Ephedra genus, is a structural analog of ephedrine and pseudoephedrine. While its primary use has been as a decongestant, its broader biological activities, particularly its interactions with adrenergic receptors, are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interactions with adrenergic receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a phenethylamine derivative with stimulant properties.[1] Its mechanism of action is primarily attributed to its interaction with the adrenergic system, which plays a critical role in regulating a wide array of physiological processes, including cardiovascular function, respiratory control, and metabolic regulation. Adrenergic receptors are classified into two main types, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). The specific affinity and efficacy of a ligand for these receptor subtypes determine its overall pharmacological effect. This guide will delve into the specifics of this compound's engagement with these receptors.

Adrenergic Receptor Binding and Functional Activity

The biological effects of this compound are dictated by its binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) at various adrenergic receptor subtypes. While direct and comprehensive quantitative data for this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on its stereoisomers and related compounds.

Alpha-Adrenergic Receptors

Studies on the isomers of N-methylephedrine suggest a potential antagonist role at α-adrenergic receptors. A key study investigating the pharmacological effects of ephedrine alkaloids on human α₁ and α₂-adrenergic receptor subtypes provides crucial data for N-methylephedrine, a stereoisomer of N-methylpseudoephedrine.

Table 1: Binding Affinities (Kᵢ) of N-Methylephedrine at Human Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Kᵢ (nM) |

| α₁A | 1R,2S-N-Methylephedrine | 1,800 ± 200 |

| α₁B | 1R,2S-N-Methylephedrine | 2,500 ± 300 |

| α₁D | 1R,2S-N-Methylephedrine | 3,200 ± 400 |

| α₂A | 1R,2S-N-Methylephedrine | 1,200 ± 100 |

| α₂B | 1R,2S-N-Methylephedrine | 1,500 ± 200 |

| α₂C | 1R,2S-N-Methylephedrine | 900 ± 100 |

Data from Ma et al., 2007. It is important to note this data is for the 1R,2S-isomer (N-methylephedrine), not the 1S,2S-isomer (this compound).

The same study also demonstrated that N-methylephedrine acts as an antagonist at α₁ₐ, α₂ₐ, and α₂C receptors, inhibiting the agonist-induced functional response. This suggests that this compound may also exhibit antagonist properties at alpha-adrenergic receptors, a departure from the expected agonist activity for a sympathomimetic amine.

Beta-Adrenergic Receptors

Information regarding the interaction of this compound with β-adrenergic receptors is less definitive. One study suggested that d-methylephedrine, which corresponds to this compound, has low or no affinity for β₁-adrenoceptors.[2] This finding, if confirmed, would indicate a degree of selectivity in its adrenergic activity.

Further research is required to fully elucidate the binding affinities and functional effects of this compound across all β-adrenergic receptor subtypes.

Signaling Pathways

The interaction of this compound with adrenergic receptors would theoretically trigger downstream signaling cascades characteristic of these receptor families.

-

α₁-Adrenergic Receptors: These are Gq-coupled receptors. Agonist binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

α₂-Adrenergic Receptors: These are Gi-coupled receptors. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

β-Adrenergic Receptors: These are Gs-coupled receptors. Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

The following diagrams illustrate these canonical signaling pathways.

Figure 1: Canonical α1-Adrenergic Receptor Signaling Pathway.

Figure 2: Canonical α2-Adrenergic Receptor Signaling Pathway.

Figure 3: Canonical β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

To determine the precise biological activity of this compound, a series of in vitro pharmacological assays are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for different adrenergic receptor subtypes.

Objective: To quantify the affinity of the test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., from HEK293 or CHO cells).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-Dihydroalprenolol for β).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess of a known high-affinity unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Figure 4: Radioligand Binding Assay Workflow.

Functional Assays

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at α₁-adrenergic receptors by measuring changes in intracellular calcium levels.

Materials:

-

Cells expressing the human α₁-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

This compound.

-

A known α₁-adrenergic agonist (e.g., phenylephrine) for antagonist mode.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of this compound (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (for antagonist mode).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Objective: To determine the functional activity of this compound at α₂ (inhibition of cAMP) and β (stimulation of cAMP) adrenergic receptors.

Materials:

-

Cells expressing the human adrenergic receptor subtype of interest.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

This compound.

-

Forskolin (to stimulate cAMP production for α₂ antagonist assays).

-

A known agonist for the respective receptor for antagonist mode.

-

Lysis buffer.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound. For α₂ assays, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates and plot it against the concentration of the test compound to determine the EC₅₀ (for β-agonists) or IC₅₀ (for α₂-agonists/antagonists).

Conclusion

The available evidence suggests a complex pharmacological profile for this compound. While it is generally classified as a sympathomimetic, data from its stereoisomer, N-methylephedrine, indicate potential antagonist activity at α-adrenergic receptors. Furthermore, preliminary findings suggest a low affinity for β₁-adrenergic receptors. To definitively characterize the biological activity of this compound, rigorous in vitro pharmacological studies, as outlined in this guide, are essential. Such studies will provide the quantitative data necessary to understand its receptor selectivity and functional effects, which is critical for assessing its therapeutic potential and safety profile. The methodologies and conceptual frameworks presented herein offer a robust starting point for researchers and drug development professionals to further investigate this intriguing compound.

References

Pharmacological Profile of (+)-N-Methylpseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylpseudoephedrine is a sympathomimetic amine and a derivative of pseudoephedrine, found naturally in species of the Ephedra plant. As a member of the phenethylamine class, its pharmacological effects are primarily attributed to its interaction with the adrenergic system. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor interaction, and pharmacokinetic properties. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data from its parent compounds, ephedrine and pseudoephedrine, and their stereoisomers to provide a thorough and comparative analysis. This guide is intended for researchers and professionals in drug development seeking a detailed understanding of this compound.

Introduction

This compound, with the chemical name (1S,2S)-2-(Dimethylamino)-1-phenylpropan-1-ol, is a stimulant and an isomer of N-methylephedrine.[1] Its structure is closely related to other ephedra alkaloids, which have a history of use in traditional medicine and as components in modern pharmaceuticals, primarily as decongestants and bronchodilators.[2][3] The pharmacological actions of these compounds are complex, involving both direct effects on adrenergic receptors and indirect actions through the release of endogenous catecholamines.[2][4] Understanding the specific pharmacological profile of this compound is crucial for elucidating its therapeutic potential and safety profile.

Mechanism of Action

The primary mechanism of action of this compound, like other sympathomimetic amines, is believed to be mediated through the adrenergic system. This involves two main pathways:

-

Indirect Sympathomimetic Action: The predominant effect is the displacement of norepinephrine from presynaptic nerve terminals. This increase in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors, resulting in a sympathomimetic response.[4]

-

Direct Adrenergic Receptor Interaction: While generally considered weaker than the indirect effects, ephedrine isomers have been shown to directly interact with adrenergic receptors.[2][3] The nature of this interaction (agonist or antagonist) and the potency can vary significantly between stereoisomers and receptor subtypes.[2][3]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. Upon agonist binding, they activate distinct intracellular signaling cascades. The primary pathways are outlined below.

Receptor Binding Affinity

Table 1: Binding Affinities (Ki) of Ephedrine Isomers at Human α-Adrenergic Receptors

| Compound | Receptor Subtype | Ki (μM) |

|---|---|---|

| (1R,2S)-(-)-Ephedrine | α1A | 14.8 ± 1.3 |

| α1B | 31.6 ± 1.6 | |

| α1D | 12.3 ± 1.0 | |

| α2A | 13.5 ± 0.9 | |

| α2B | 18.6 ± 1.4 | |

| α2C | 15.1 ± 1.1 | |

| (1S,2R)-(+)-Ephedrine | α1A | 23.4 ± 1.5 |

| α1B | 20.9 ± 1.1 | |

| α1D | 19.5 ± 1.3 | |

| α2A | 22.4 ± 1.2 | |

| α2B | 29.5 ± 1.8 | |

| α2C | 20.4 ± 1.4 | |

| (1R,2R)-(+)-Pseudoephedrine | α1A | 10.5 ± 0.8 |

| α1B | 25.7 ± 1.4 | |

| α1D | 9.8 ± 0.7 | |

| α2A | 10.2 ± 0.6 | |

| α2B | 15.1 ± 1.0 | |

| α2C | 11.5 ± 0.8 | |

| (1S,2S)-(-)-Pseudoephedrine | α1A | 30.2 ± 1.9 |

| α1B | 38.9 ± 2.1 | |

| α1D | 25.1 ± 1.7 | |

| α2A | 29.5 ± 1.6 | |

| α2B | 36.3 ± 2.0 | |

| α2C | 26.9 ± 1.8 | |

| (1R,2S)-N-Methylephedrine | α1A | > 100 |

| α2A | 62.1 ± 3.5 | |

| α2C | 43.5 ± 2.7 |

Data adapted from Ma et al. (2007).[2]

Functional Activity

As with binding affinity, direct functional activity data for this compound is limited. Studies on ephedrine isomers at human β-adrenergic receptors indicate that they act as agonists, with varying potencies and efficacies depending on the stereoisomer and receptor subtype. The (1R,2S)-ephedrine isomer is generally the most potent at all three β-receptor subtypes.[3]

Table 2: Functional Activity (EC50) of Ephedrine Isomers at Human β-Adrenergic Receptors

| Compound | β1-AR EC50 (μM) | β1-AR Max Response (%)* | β2-AR EC50 (μM) | β2-AR Max Response (%)* | β3-AR EC50 (μM) | β3-AR Max Response (%)* |

|---|---|---|---|---|---|---|

| (1R,2S)-(-)-Ephedrine | 0.5 | 68 | 0.36 | 78 | 45 | 31 |

| (1S,2R)-(+)-Ephedrine | 72 | 66 | 106 | 22 | >1000 | - |

| (1R,2R)-(+)-Pseudoephedrine | 1122 | 53 | 7 | 50 | >1000 | - |

| (1S,2S)-(-)-Pseudoephedrine | 309 | 53 | 10 | 47 | >1000 | - |

Maximal response relative to isoproterenol (100%). Data adapted from Vansal and Feller (1999).[3]

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not available. However, extensive data exists for its parent compound, pseudoephedrine, in various species. Pseudoephedrine is generally well-absorbed orally, with a volume of distribution indicating extensive tissue distribution.[6][7] Clearance rates and half-life vary across species.[6]

Table 3: Pharmacokinetic Parameters of Pseudoephedrine in Different Species

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|---|---|

| Rat | IV | 10 | - | - | - | 1.5 | 3-5 | 78 | - |

| Oral | 30 | - | - | - | 1.5 | - | - | 38 | |

| Dog | IV | 2 | - | - | - | 1.5 | 3-5 | 33 | - |

| Oral | 5 | - | - | - | 1.5 | - | - | 58 | |

| Monkey | IV | 2 | - | - | - | 4.6 | 3-5 | 15 | - |

| Oral | 5 | - | - | - | 4.6 | - | - | 78 | |

| Human | Oral | - | 0.5-2 | - | - | ~6 | 2.6-5.0 | - | ~100 |

Data for Rat, Dog, and Monkey adapted from Palamanda et al. (2010)[6]. Data for Human adapted from Kanfer et al. (1993)[7] and Wikipedia[4].

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for adrenergic receptors.

References

- 1. N-Methylpseudoephedrine - Wikipedia [en.wikipedia.org]

- 2. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of pseudoephedrine in rats, dogs, monkeys and its pharmacokinetic-pharmacodynamic relationship in a feline model of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Utility of (+)-N-Methylpseudoephedrine's Congener, (+)-Pseudoephedrine, as a Chiral Auxiliary Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While (+)-N-Methylpseudoephedrine is noted for its use in asymmetric synthesis, detailed literature and specific protocols regarding its application as a chiral auxiliary precursor are sparse. However, its close structural analog, (+)-pseudoephedrine, is a well-established and extensively documented chiral auxiliary. This guide provides a comprehensive technical overview of the application of (+)-pseudoephedrine as a versatile and practical chiral auxiliary in asymmetric synthesis, a methodology largely pioneered by Andrew G. Myers. This information serves as a robust resource for researchers interested in the broader class of pseudoephedrine-derived chiral auxiliaries.

Introduction to Pseudoephedrine as a Chiral Auxiliary

(+)-Pseudoephedrine is a naturally occurring, inexpensive, and readily available chiral amino alcohol. In asymmetric synthesis, it functions as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a chemical transformation to produce a specific stereoisomer.[1] The auxiliary is subsequently removed, having imparted its chirality to the product. The use of pseudoephedrine as a chiral auxiliary is particularly prominent in the diastereoselective alkylation of enolates, providing a reliable route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[2][3]

The key advantages of using (+)-pseudoephedrine as a chiral auxiliary include:

-

High Diastereoselectivity: It consistently affords high levels of stereocontrol in a variety of reactions.[4]

-

Accessibility of Both Enantiomers: Both (+)-(1S,2S)-pseudoephedrine and (-)-(1R,2R)-pseudoephedrine are commercially available, enabling the synthesis of either enantiomer of the target molecule.[3]

-

Crystalline Intermediates: The amide derivatives of pseudoephedrine and their alkylated products are often crystalline, which facilitates purification by recrystallization.[2][3]

-

Recoverability: The auxiliary can typically be recovered and reused after cleavage.[5]

A significant development in this area is the use of pseudoephenamine, an analog of pseudoephedrine, which offers comparable or even superior stereoselectivity, particularly in the formation of quaternary carbon centers, and is free from the regulatory restrictions associated with pseudoephedrine.[6]

The General Workflow

The application of (+)-pseudoephedrine as a chiral auxiliary in asymmetric alkylation follows a three-step sequence:

-

Amide Formation: The chiral auxiliary is coupled with a carboxylic acid or its derivative to form a tertiary amide.

-

Diastereoselective Alkylation: The α-proton of the amide is abstracted to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched compound.

Mechanism of Stereoinduction

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to a well-defined, chelation-controlled transition state. Upon deprotonation with a lithium amide base like lithium diisopropylamide (LDA), a (Z)-enolate is formed. The lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine backbone, forming a rigid six-membered ring-like structure. The phenyl group of the auxiliary then effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2][4] The presence of lithium chloride is often crucial for achieving high yields and selectivities, as it is believed to promote the formation of a more reactive and well-defined enolate aggregate.[4][7]

Data Presentation

The following tables summarize quantitative data for the key steps in the application of (+)-pseudoephedrine as a chiral auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides

| Entry | Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Methyl Iodide | >99:1 | 84 |

| 2 | Benzyl Bromide | 95:5 | 99 |

| 3 | Allyl Bromide | 97:3 | 92 |

| 4 | Ethyl Iodide (on α-methyl amide) | 9:1 | - |

| 5 | Benzyl Bromide (on α-methyl amide) | 4:1 | - |

Data compiled from multiple sources.[8]

Table 2: Cleavage of Alkylated Pseudoephedrine Amides

| Entry | Cleavage Method | Product Type | Yield (%) |

| 1 | Acidic Hydrolysis (9 N H₂SO₄, dioxane, 115 °C) | Carboxylic Acid | 89-99 |

| 2 | Basic Hydrolysis (TBAH, t-BuOH/H₂O, 95 °C) | Carboxylic Acid | 89-99 |

| 3 | Organolithium Addition (R'Li, THF) | Ketone | 95-98 |

| 4 | Reduction (LiAlH(OEt)₃) | Aldehyde | 30-60 |

| 5 | Reduction (LiBH₄, TMSCl) | Primary Alcohol | - |

Data compiled from multiple sources.[8][9]

Experimental Protocols

Preparation of N-Acyl-(+)-Pseudoephedrine Amide

Materials:

-

(+)-Pseudoephedrine

-

Acid chloride or anhydride

-

Triethylamine or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.[2]

-

Add triethylamine (1.5 eq).[2]

-

Slowly add the acid chloride (1.1 eq) dropwise.[2]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

-

Quench the reaction with saturated aqueous NaHCO₃ solution.[2]

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

The crude product can be purified by recrystallization.[3]

Diastereoselective Alkylation

Materials:

-

N-Acyl-(+)-pseudoephedrine amide

-

Anhydrous lithium chloride (LiCl)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (R-X)

Procedure:

-